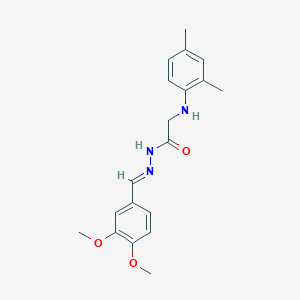![molecular formula C17H18N6O4S B323317 ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate](/img/structure/B323317.png)
ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a cyano group, a sulfonamide moiety, and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate typically involves a multi-step process. One common method involves the diazotization of sulfamethazine, followed by coupling with ethyl cyanoacetate in the presence of sodium acetate at room temperature . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups such as the cyano and sulfonamide moieties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine derivatives, urea, thiourea, and guanidine hydrochloride . The reactions are typically carried out under mild conditions, often at room temperature, to prevent the degradation of the compound.
Major Products Formed
The major products formed from the reactions of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate include pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives . These products are of significant interest due to their potential biological activities.
Applications De Recherche Scientifique
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The sulfonamide moiety inhibits the activity of bacterial enzymes, leading to the disruption of essential metabolic processes in the bacteria . This results in the inhibition of bacterial growth and proliferation.
Comparaison Avec Des Composés Similaires
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate can be compared with other similar compounds such as:
- Ethyl 4-amino-5-cyano-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-iminopyridazine-3-carboxylate
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)-tetrazolyl derivatives
These compounds share similar structural features and exhibit comparable biological activities. ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C17H18N6O4S |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C17H18N6O4S/c1-4-27-16(24)15(10-18)22-21-13-5-7-14(8-6-13)28(25,26)23-17-19-11(2)9-12(3)20-17/h5-9,21H,4H2,1-3H3,(H,19,20,23)/b22-15+ |
Clé InChI |
REQKGKIXYHKQCJ-PXLXIMEGSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C#N |
SMILES isomérique |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)/C#N |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-(2-methylanilino)acetohydrazide](/img/structure/B323234.png)
![2-(2-methoxyanilino)-N'-(4-{2-[(2-methoxyanilino)acetyl]carbohydrazonoyl}benzylidene)acetohydrazide](/img/structure/B323235.png)

![2-(2,4-dimethylanilino)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B323238.png)



![2-(4-methoxyanilino)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B323243.png)
![(4Z)-4-[[4-(diethylsulfamoyl)phenyl]hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323245.png)
![(4Z)-4-[[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323247.png)
![N,N-diethyl-4-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B323250.png)
![5-[(4-piperidin-1-ylsulfonylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B323251.png)

![4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B323254.png)
